

Introduction: The Strategic Value of α -Brominated Cyclopropyl Ketones in Modern Synthesis

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Compound of Interest

Compound Name: 2-Bromo-1-cyclopropylpropan-1-one

Cat. No.: B1521246

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In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of specific structural motifs can profoundly influence a molecule's biological activity and chemical properties. Among these, the cyclopropyl group and the α -bromo ketone functionality stand out for their significant contributions. The cyclopropane ring, a highly strained three-membered carbocycle, is prized in medicinal chemistry for its ability to improve metabolic stability, enhance potency, and modulate the conformation of drug candidates[1]. Its unique electronic properties and rigid structure make it a valuable substituent in designing novel therapeutics[2][3].

On the other hand, α -bromo ketones are exceptionally versatile synthetic intermediates. The presence of a bromine atom on the carbon adjacent to a carbonyl group renders this position highly electrophilic, making it susceptible to a wide array of nucleophilic substitution and elimination reactions[4][5]. This reactivity is a cornerstone for constructing complex molecular architectures and for the targeted development of covalent inhibitors in drug discovery[4].

The convergence of these two powerful functionalities in **2-bromo-1-cyclopropylpropan-1-one** (CAS No: 34650-66-3) creates a building block of considerable interest for researchers and drug development professionals[6][7]. This guide provides a detailed examination of the logical synthesis of this compound, grounded in established principles of organic chemistry, and offers insights into the causality behind the experimental choices.

Physicochemical and Structural Data

A clear understanding of the target compound's properties is fundamental for its synthesis and application. The key physicochemical data for **2-bromo-1-cyclopropylpropan-1-one** are summarized below.

Property	Value	Source
IUPAC Name	2-bromo-1-cyclopropylpropan-1-one	PubChem[6]
CAS Number	34650-66-3	PubChem[6]
Molecular Formula	C ₆ H ₉ BrO	PubChem[6]
Molecular Weight	177.04 g/mol	PubChem[6]
Canonical SMILES	<chem>CC(C(=O)C1CC1)Br</chem>	PubChem[6]
InChI Key	NPNNSQQYZVWPMG-UHFFFAOYSA-N	PubChem[6]

The First Synthesis: A Logic-Driven Approach via Direct α -Bromination

While a singular, seminal publication detailing the "discovery" of **2-bromo-1-cyclopropylpropan-1-one** is not readily apparent in the historical literature, its synthesis can be confidently inferred from well-established and robust chemical transformations. The most direct and industrially scalable approach is the α -bromination of the parent ketone, 1-cyclopropylpropan-1-one.

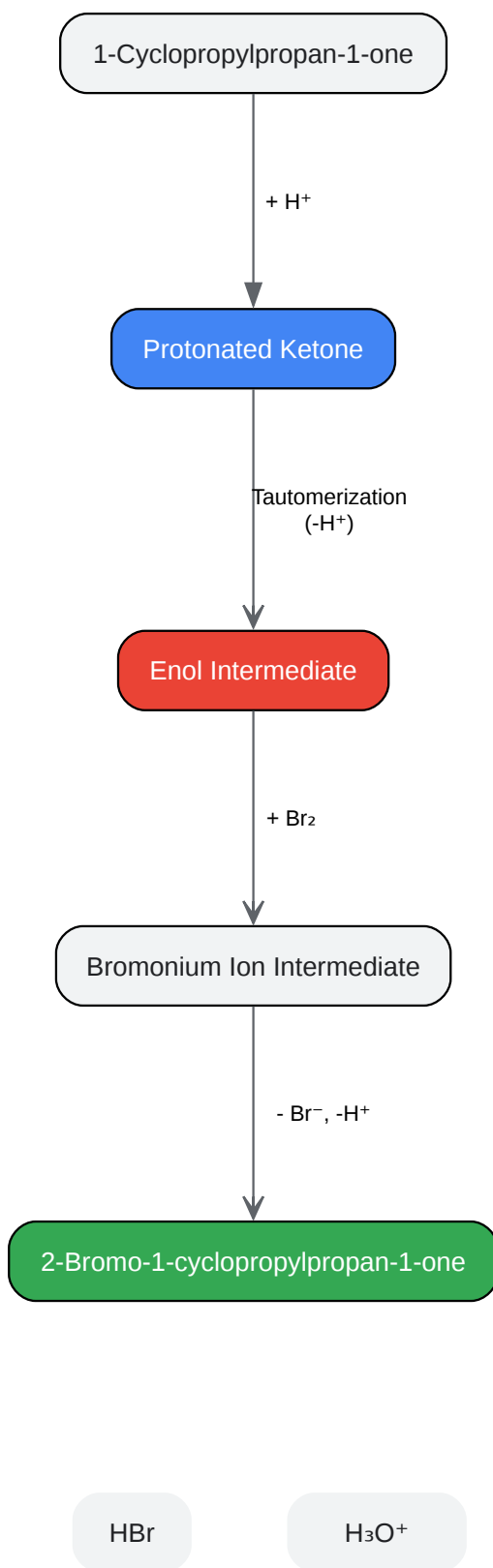
This synthetic strategy is predicated on the foundational principles of ketone reactivity. The α -protons of a ketone are acidic and can be removed to form an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source[4][8].

Causality Behind Experimental Design

The choice of direct bromination is guided by several key factors:

- **Atom Economy and Efficiency:** This method directly introduces the desired functionality in a single step, avoiding lengthy and potentially low-yielding synthetic sequences.
- **Availability of Precursors:** The starting material, 1-cyclopropylpropan-1-one, is readily accessible or can be synthesized through standard methods like the Friedel-Crafts acylation of cyclopropane or the oxidation of the corresponding secondary alcohol.
- **Predictable Regioselectivity:** In the case of 1-cyclopropylpropan-1-one, the α -carbon on the ethyl chain is more sterically accessible and the resulting enol is thermodynamically favored for bromination over the α -carbon on the cyclopropyl ring.

The general mechanism for the acid-catalyzed α -bromination of a ketone provides a solid framework for understanding this transformation.



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Caption: Acid-catalyzed α -bromination mechanism.

Detailed Experimental Protocol: Synthesis of 2-bromo-1-cyclopropylpropan-1-one

This protocol is a self-validating system, designed for reproducibility and safety in a controlled laboratory setting.

Materials and Reagents

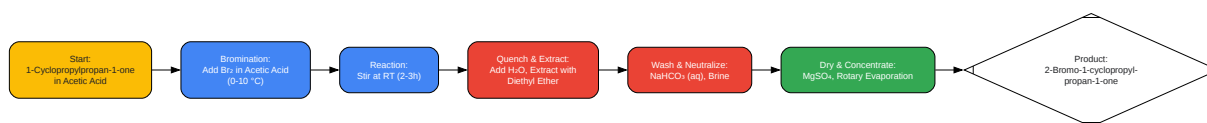
Reagent/Material	CAS Number	Molecular Weight (g/mol)	Quantity (molar eq.)
1-Cyclopropylpropan-1-one	10109-96-3	98.14	1.0
Bromine (Br ₂)	7726-95-6	159.81	1.05
Glacial Acetic Acid	64-19-7	60.05	Solvent
Saturated Sodium Bicarbonate	144-55-8	84.01	For work-up
Anhydrous Magnesium Sulfate	7487-88-9	120.37	For drying
Diethyl Ether	60-29-7	74.12	For extraction

Step-by-Step Procedure

- Reaction Setup:** In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), charge 1-cyclopropylpropan-1-one (e.g., 9.81 g, 0.1 mol) and glacial acetic acid (100 mL).
- Bromination:** Cool the stirred solution in an ice bath to 0-5 °C. From the dropping funnel, add a solution of bromine (16.8 g, 0.105 mol) in 20 mL of glacial acetic acid dropwise over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.
- Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The disappearance of the reddish-brown bromine color indicates the reaction is nearing completion.

- **Work-up and Extraction:** Carefully pour the reaction mixture into 300 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 100 mL).
- **Neutralization:** Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 100 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil is purified by vacuum distillation to yield **2-bromo-1-cyclopropylpropan-1-one** as a clear liquid.

Synthetic Workflow Diagram



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Caption: Experimental workflow for the synthesis.

Safety and Hazard Considerations

Working with α -bromo ketones requires strict adherence to safety protocols.

- **2-bromo-1-cyclopropylpropan-1-one:** This compound is classified as a combustible liquid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation[6].
- **Bromine (Br₂):** Elemental bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood using appropriate

personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

- Hydrogen Bromide (HBr): The reaction generates hydrogen bromide gas as a byproduct, which is corrosive and toxic. The reaction must be conducted in a fume hood, and the off-gas should be passed through a trap containing a sodium hydroxide or sodium bicarbonate solution.

Conclusion and Future Outlook

The synthesis of **2-bromo-1-cyclopropylpropan-1-one** via direct α -bromination of its parent ketone represents a logical and efficient application of fundamental organic chemistry principles. This technical guide outlines a robust and reproducible protocol, grounded in an understanding of the underlying reaction mechanism and the strategic importance of the resulting compound. As a versatile building block, **2-bromo-1-cyclopropylpropan-1-one** will continue to be a valuable tool for medicinal chemists and synthesis professionals in the development of novel molecular entities with enhanced pharmacological profiles.

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